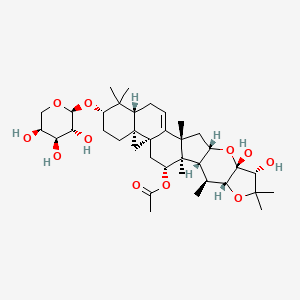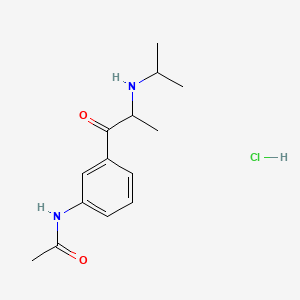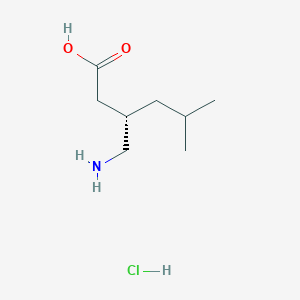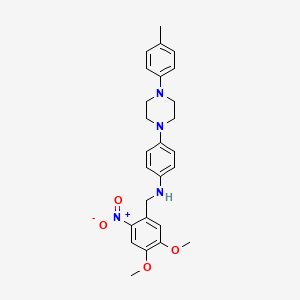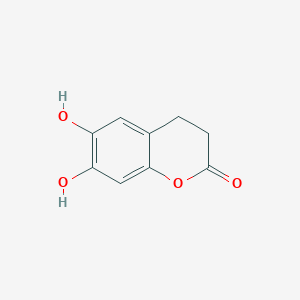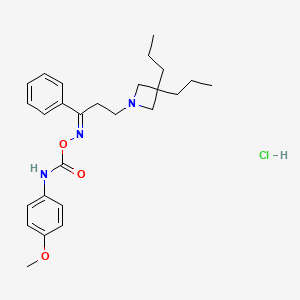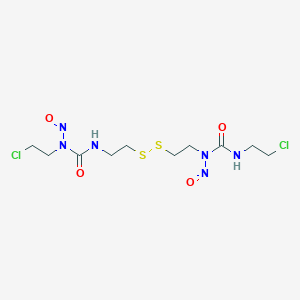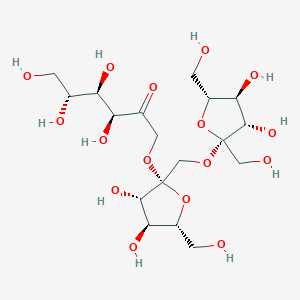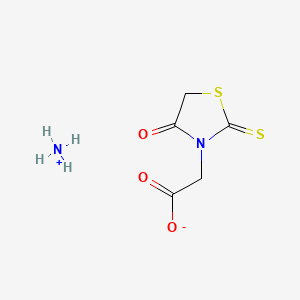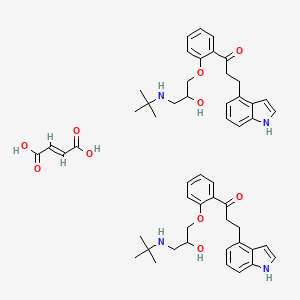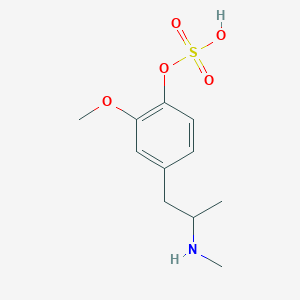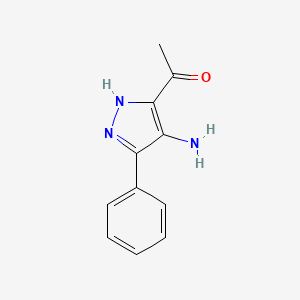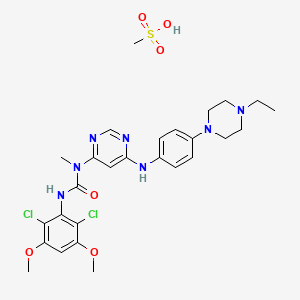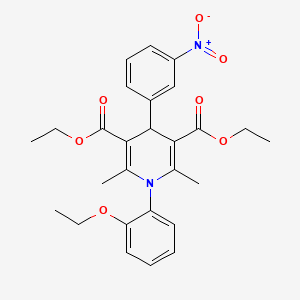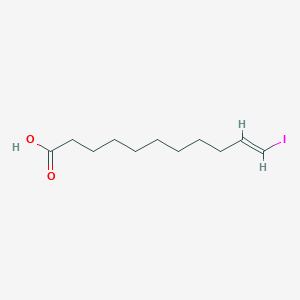
11-Iodo-10-undecylenic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Iodo-10-undecylenic acid: is an organic compound with the molecular formula C₁₁H₁₉IO₂ and a molecular weight of 310.17 g/mol . This compound is a derivative of undecylenic acid, where an iodine atom is attached to the eleventh carbon of the undecylenic acid chain. It is a colorless liquid with a unique chemical structure that makes it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 11-Iodo-10-undecylenic acid can be synthesized through the iodination of undecylenic acid. The process involves the reaction of undecylenic acid with iodine in the presence of a suitable catalyst. The reaction conditions typically include:
Temperature: Moderate temperatures around 25-30°C.
Solvent: Common solvents like chloroform or carbon tetrachloride.
Catalyst: A catalyst such as silver nitrate may be used to facilitate the iodination reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Raw Materials: Undecylenic acid and iodine.
Reaction Vessels: Large-scale reactors with temperature control.
Purification: The product is purified through distillation or recrystallization to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 11-Iodo-10-undecylenic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of undecylenic acid.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or ammonia under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of hydroxyl or amino derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of undecylenic acid.
Applications De Recherche Scientifique
Chemistry: 11-Iodo-10-undecylenic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and polymers .
Biology: In biological research, this compound is used to study the effects of iodine-containing compounds on cellular processes. It is also used in the synthesis of bioactive molecules .
Medicine: Its iodine content enhances its biological activity .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including surfactants and lubricants. It is also used in the formulation of coatings and adhesives .
Mécanisme D'action
The mechanism of action of 11-Iodo-10-undecylenic acid involves its interaction with cellular components. The iodine atom in the compound can disrupt cellular processes by:
Inhibiting Enzymes: The compound can inhibit enzymes involved in fatty acid biosynthesis, leading to the disruption of cell membrane integrity.
Oxidative Stress: The iodine atom can generate reactive oxygen species, causing oxidative stress and damage to cellular components.
Molecular Targets and Pathways:
Fatty Acid Biosynthesis Pathway: Inhibition of key enzymes in this pathway.
Oxidative Stress Pathway: Induction of oxidative stress leading to cell damage.
Comparaison Avec Des Composés Similaires
Undecylenic Acid: A precursor to 11-Iodo-10-undecylenic acid, lacking the iodine atom.
10-Iodo-Undecanoic Acid: Similar structure but with the iodine atom on the tenth carbon.
Iodoacetic Acid: A simpler iodine-containing carboxylic acid.
Uniqueness: this compound is unique due to its specific iodine substitution at the eleventh carbon, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
76998-90-8 |
|---|---|
Formule moléculaire |
C11H19IO2 |
Poids moléculaire |
310.17 g/mol |
Nom IUPAC |
(E)-11-iodoundec-10-enoic acid |
InChI |
InChI=1S/C11H19IO2/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h8,10H,1-7,9H2,(H,13,14)/b10-8+ |
Clé InChI |
QYRCYLIYZMESCE-CSKARUKUSA-N |
SMILES isomérique |
C(CCCCC(=O)O)CCC/C=C/I |
SMILES canonique |
C(CCCCC(=O)O)CCCC=CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


